molecular formula C9H8O5 B2927043 3-Formyl-4-hydroxy-5-methoxybenzoic acid CAS No. 712-53-8

3-Formyl-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B2927043
CAS No.: 712-53-8
M. Wt: 196.158
InChI Key: NVMAXLFQPXSKTG-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxy-5-methoxybenzoic acid (CAS 712-53-8) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound, with a molecular formula of C9H8O5 and a molecular weight of 196.16 g/mol, serves as a valuable multifunctional building block in synthetic organic chemistry, particularly for pharmaceutical and materials science research . The structure features three distinct functional groups—a carboxylic acid, a formyl group, and phenolic hydroxyl group—that allow for diverse chemical modifications and conjugation strategies . The reactive aldehyde group is especially useful for constructing more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and handling in a well-ventilated area are required. Available for swift global shipping from our international stock locations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-4-hydroxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-3-5(9(12)13)2-6(4-10)8(7)11/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMAXLFQPXSKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-53-8
Record name 3-formyl-4-hydroxy-5-methoxybenzoic acid
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Synthetic Methodologies for 3 Formyl 4 Hydroxy 5 Methoxybenzoic Acid

Established Laboratory Synthesis Routes

Traditional laboratory synthesis of 3-Formyl-4-hydroxy-5-methoxybenzoic acid and similar compounds often relies on electrophilic aromatic substitution reactions, specifically formylation, on a substituted benzoic acid precursor.

The primary precursor for synthesizing this compound is 5-Methoxy-4-hydroxybenzoic acid, also known as vanillic acid. The formylation reaction introduces a formyl group (-CHO) onto the aromatic ring. The position of this introduction is directed by the existing hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Both of these are activating, ortho-, para-directing groups. In the case of vanillic acid, the position ortho to the hydroxyl group and meta to the carboxyl group is activated and sterically accessible for the introduction of the formyl group.

A common method for this transformation is the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent. The reaction typically proceeds in an acidic medium, such as glacial acetic acid or a mixture of acetic acid and glycerol.

Hexamethylenetetramine is a versatile and widely used reagent in organic synthesis for the formylation of activated aromatic compounds like phenols, a process known as the Duff reaction. wikipedia.org This heterocyclic compound serves as a source of anhydrous formaldehyde. The reaction mechanism involves the initial formation of an iminium ion from hexamethylenetetramine in the acidic medium. This electrophile then attacks the electron-rich aromatic ring of the phenolic acid precursor. Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the desired aldehyde.

A similar synthesis, producing 2:4-dihydroxy-5-formylbenzoic acid from methyl β-resorcylate, demonstrates the effectiveness of this method. ias.ac.in In that procedure, the phenolic ester is refluxed with hexamethylenetetramine in glacial acetic acid, followed by hydrolysis with hydrochloric acid to yield the formylated product. ias.ac.in This approach is directly analogous to the synthesis of this compound from its corresponding precursor. Another example is the formylation of 2,6-ditert.-butylphenol using hexamethylenetetramine in aqueous acetic acid to produce 3,5-ditert.butyl-4-hydroxybenzaldehyde. google.com

Table 1: Key Reagents in the Duff Reaction for Formylation

Reagent Function
Phenolic Precursor Aromatic substrate to be formylated
Hexamethylenetetramine Formylating agent (formaldehyde source)
Acidic Medium (e.g., Acetic Acid) Catalyst and solvent

The efficiency of the formylation reaction is highly dependent on several parameters. Optimizing these conditions is crucial for maximizing the yield and purity of this compound.

Key parameters for optimization include:

Temperature: The reaction often requires heating or reflux to proceed at a reasonable rate. For instance, the synthesis of a similar compound, 2:4-dihydroxy-5-formylbenzoic acid, involves refluxing for 10 hours. ias.ac.in The optimal temperature is a balance between reaction rate and the potential for side reactions or decomposition.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal duration.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. While glacial acetic acid is common, other solvents or co-solvents can be explored.

Stoichiometry: The molar ratio of the phenolic precursor to hexamethylenetetramine and acid can significantly impact the yield. An excess of the formylating agent is often used to drive the reaction forward.

Work-up Procedure: The purification process, which typically involves filtration and recrystallization, is critical for obtaining a high-purity product. Washing the crude product with a sodium bicarbonate solution can help remove unreacted acidic starting material. ias.ac.in

Table 2: Example of Reaction Condition Optimization

Parameter Condition 1 Condition 2 (Optimized) Rationale for Change
Temperature Room Temperature 120°C (Reflux) Increased reaction rate
Time 2 hours 10 hours Allow for completion
Reactant Ratio 1:1 (Phenol:HMTA) 1:3 (Phenol:HMTA) Drive equilibrium to products

Green Chemistry Approaches to this compound and Analogues

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry principles are being applied to the synthesis of benzoic acid derivatives to reduce waste, minimize energy consumption, and use less hazardous substances. scribd.comwjpmr.com

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org For the synthesis of compounds like this compound, several principles are particularly relevant:

Waste Prevention: Designing syntheses to produce minimal waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives such as water. acs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. acs.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources. Vanillic acid, the precursor, can be derived from lignin (B12514952), a major component of biomass, which aligns with this principle. rsc.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. wjpmr.com

Applying these principles could involve replacing harsh acids with solid acid catalysts, using solvent-free reaction conditions, or exploring alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.

A key focus of green chemistry is the replacement of volatile organic solvents with water. The exploration of aqueous media for formylation reactions is an active area of research. While the Duff reaction is traditionally carried out in acidic organic solvents, adapting it to aqueous conditions would offer significant environmental benefits.

Furthermore, the development of efficient catalysts is crucial. Research into related reactions, such as the catalytic hydrogenation of CO₂ to formates in aqueous biphasic systems, highlights the potential for using water as a reaction medium in C1-transfer chemistry. rwth-aachen.de In these systems, an aqueous amine solution can act as both a CO₂ absorbent and a reactant, with a catalyst present in a separate, easily recyclable phase. rwth-aachen.de While not a direct formylation of a phenol (B47542), this demonstrates the feasibility of performing related transformations in aqueous media. The development of water-tolerant catalysts for the direct formylation of phenolic compounds remains a significant goal for creating a truly green synthesis of this compound.

Considerations for Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis of this compound to industrial production necessitates a thorough evaluation of various factors to ensure safety, efficiency, cost-effectiveness, and consistent product quality. Process optimization is a critical component of this scale-up, aiming to maximize yield and purity while minimizing costs and environmental impact.

Several synthetic routes to this compound can be envisaged, often involving the formylation and carboxylation of a suitably substituted phenol precursor. The industrial feasibility of these routes depends on a number of key considerations.

Key Considerations for Industrial Scale-Up:

Reaction Kinetics and Thermodynamics: A comprehensive understanding of the reaction kinetics is crucial for designing an appropriate reactor system and determining optimal process parameters. The exothermic or endothermic nature of the reaction steps will dictate the heating and cooling requirements of the reactor, which is a critical safety and control parameter on a large scale. For instance, formylation reactions, such as the Reimer-Tiemann reaction, can be highly exothermic, necessitating robust temperature control systems to prevent runaway reactions. wikipedia.org

Reagent Selection and Handling: The choice of reagents is a pivotal consideration in industrial synthesis. Factors such as cost, availability, toxicity, and ease of handling play a significant role. For example, while chloroform (B151607) is a common reagent in the Reimer-Tiemann formylation, its use on an industrial scale is subject to strict environmental and safety regulations. wikipedia.orgresearchgate.net Alternative, less hazardous formylating agents may need to be explored and optimized. Similarly, the choice of base (e.g., sodium hydroxide (B78521) vs. potassium hydroxide) can influence reaction yield and selectivity. geeksforgeeks.org

Solvent Selection and Recovery: The solvent system is critical for reaction efficiency and product purification. An ideal industrial solvent should be inexpensive, non-toxic, have a suitable boiling point for the reaction and subsequent removal, and allow for efficient product isolation. Furthermore, the ability to recover and recycle the solvent is a key economic and environmental consideration. Biphasic solvent systems are sometimes employed in reactions like the Reimer-Tiemann to facilitate the interaction of reagents that are not readily soluble in the same phase. wikipedia.org

Control of Regioselectivity: The synthesis of this compound requires precise control over the positions of the formyl and carboxyl groups on the aromatic ring. Side reactions leading to the formation of isomers can significantly reduce the yield and purity of the desired product. Process parameters such as temperature, pressure, and the nature of the catalyst or directing groups must be carefully optimized to ensure high regioselectivity.

Purification and Isolation: The development of a robust and scalable purification strategy is essential for achieving the desired product purity. Common industrial purification techniques for aromatic hydroxy acids include crystallization, distillation, and chromatography. google.comnih.gov The choice of method will depend on the physical properties of the target compound and the nature of the impurities. Crystallization is often a preferred method for its potential to yield high-purity products in a cost-effective manner. google.com

Waste Management: Industrial chemical processes inevitably generate waste streams. A key aspect of process optimization is the minimization of waste and the development of effective treatment and disposal methods. This includes considering the atom economy of the synthetic route and minimizing the use of stoichiometric reagents in favor of catalytic methods where possible.

Process Optimization Strategies:

Process optimization for the synthesis of this compound would involve a systematic investigation of various reaction parameters to identify the conditions that provide the optimal balance of yield, purity, and cost.

An illustrative example of a process optimization study for a key formylation step is presented in the interactive data table below. This table demonstrates how different parameters can be varied to maximize the yield of the desired intermediate.

EntryTemperature (°C)Pressure (bar)Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
16015126590
27015127592
38015128291
47025127893
57012.5127092
67017.5127692
7701587294
87015167591

Similarly, the carboxylation step would undergo a similar optimization process. The table below illustrates potential optimization parameters for a carboxylation reaction.

EntryTemperature (°C)CO2 Pressure (bar)Base EquivalentSolventReaction Time (h)Yield (%)
112051.5Toluene2470
214051.5Toluene2480
316051.5Toluene2475
4140101.5Toluene2485
514052.0Toluene2482
614051.5Xylene2478
7140102.0Toluene1883
8140102.0Toluene3085

By systematically evaluating these and other relevant parameters, an optimized industrial process for the synthesis of this compound can be developed that is both economically viable and environmentally responsible.

Chemical Reactivity and Derivatization of 3 Formyl 4 Hydroxy 5 Methoxybenzoic Acid

Oxidative Transformations of the Formyl Group

The aldehyde functional group is readily oxidized to a carboxylic acid under various conditions. This transformation is a common strategy in organic synthesis to introduce an additional acidic moiety or to modify the electronic properties of the molecule.

Formation of Carboxylic Acid Analogues

The oxidation of the formyl group in 3-Formyl-4-hydroxy-5-methoxybenzoic acid would yield the corresponding dicarboxylic acid analogue, 4-hydroxy-5-methoxyisophthalic acid (also known as 4-hydroxy-5-methoxy-1,3-benzenedicarboxylic acid). This conversion can be achieved using a variety of oxidizing agents. Studies on structurally similar phenolic aldehydes, such as syringaldehyde (B56468) and vanillin (B372448), have shown that they can be effectively converted to their corresponding carboxylic acids. nih.gov Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), and silver oxide (Ag₂O). An efficient method for the oxidation of electron-rich aromatic aldehydes involves the use of an aqueous basic hydrogen peroxide system.

The general reaction is as follows:

Reactant: this compound

Product: 4-hydroxy-5-methoxyisophthalic acid

Transformation: -CHO → -COOH

Below is a table summarizing potential oxidative agents for this transformation, based on established methods for similar compounds.

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic aqueous solution, heat4-hydroxy-5-methoxyisophthalic acid
Hydrogen Peroxide (H₂O₂)Basic solution (e.g., with NaOH)4-hydroxy-5-methoxyisophthalic acid
Silver(I) Oxide (Ag₂O)Ammoniacal solution (Tollens' reagent)4-hydroxy-5-methoxyisophthalic acid

Regioselectivity in Oxidation Processes

Regioselectivity in the oxidation of this compound primarily concerns the selective transformation of the formyl group without affecting other parts of the molecule. The primary challenge is to prevent the oxidation of the electron-rich aromatic ring, which is activated by the hydroxyl and methoxy (B1213986) groups. Harsh oxidizing conditions (e.g., hot, concentrated KMnO₄) could lead to the degradation of the benzene (B151609) ring.

However, the formyl group is significantly more susceptible to oxidation than the activated aromatic ring or the methoxy group. Therefore, mild and selective oxidizing agents are preferred. Reagents like Tollens' reagent (Ag(NH₃)₂⁺) are known to selectively oxidize aldehydes without attacking alcohol or ether functionalities or the aromatic ring itself, ensuring high regioselectivity for the desired carboxylic acid analogue. The choice of a mild oxidant is crucial to ensure that the reaction chemoselectively targets the aldehyde.

Reductive Transformations of the Formyl Group

The formyl group can be reduced to either a primary alcohol (hydroxymethyl group) or completely deoxygenated to a methyl group. These transformations provide pathways to synthesize important alcohol and methyl-substituted phenolic acid derivatives.

Conversion to Methyl and Hydroxymethyl Analogues

Reduction of the formyl group to a hydroxymethyl group (-CH₂OH) yields 3-(hydroxymethyl)-4-hydroxy-5-methoxybenzoic acid . This is typically achieved using hydride-based reducing agents.

Further reduction to a methyl group (-CH₃) results in the formation of 4-hydroxy-3-methoxy-5-methylbenzoic acid . This complete reduction requires more forceful conditions.

The table below outlines common reductive pathways.

Target GroupProduct NameCommon Reducing Agents
Hydroxymethyl (-CH₂OH)3-(hydroxymethyl)-4-hydroxy-5-methoxybenzoic acidSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Methyl (-CH₃)4-hydroxy-3-methoxy-5-methylbenzoic acidClemmensen Reduction (Zn(Hg), HCl), Wolff-Kishner Reduction (H₂NNH₂, base, heat)

Chemo- and Regioselective Reduction Strategies

The key challenge in the reduction of this compound is chemoselectivity, specifically, reducing the aldehyde in the presence of the carboxylic acid.

Selective Aldehyde Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but does not typically reduce carboxylic acids under standard conditions (e.g., in alcoholic solvents at room temperature). This makes it the ideal reagent for the chemoselective synthesis of 3-(hydroxymethyl)-4-hydroxy-5-methoxybenzoic acid .

Reduction of Both Groups: A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the formyl group and the carboxylic acid group, leading to the formation of a diol, (4-hydroxy-5-methoxy-1,3-phenylene)dimethanol .

Regioselectivity: Since there is only one formyl group, regioselectivity is not a competitive issue in the reduction of this functional group. The primary consideration is the chemoselectivity between the aldehyde and the carboxylic acid.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is governed by the combined directing effects of its four substituents.

-OH (hydroxyl): A strongly activating, ortho, para-directing group.

-OCH₃ (methoxy): A strongly activating, ortho, para-directing group.

-CHO (formyl): A deactivating, meta-directing group.

-COOH (carboxyl): A deactivating, meta-directing group.

The powerful activating effects of the hydroxyl and methoxy groups dominate the reactivity of the ring, making it highly susceptible to electrophilic aromatic substitution. The available positions for substitution are C-2 and C-6.

Position C-2: This position is para to the -OH group and ortho to the -OCH₃ group, making it electronically activated. However, it is also ortho to the deactivating -COOH group and subject to some steric hindrance.

Position C-6: This position is ortho to the -OH group and para to the -OCH₃ group, also making it highly activated. It is ortho to the deactivating -CHO group.

Considering the synergistic activating effects of the hydroxyl and methoxy groups, electrophilic substitution is strongly favored at positions 2 and 6. The precise outcome may depend on the specific electrophile and reaction conditions, but the ring is highly activated for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, aminoalkylation (a type of Mannich reaction) of the similar compound vanillin occurs at the position equivalent to C-6 (ortho to the hydroxyl and para to the methoxy group), suggesting this is a highly favorable site for electrophilic attack. researchgate.net

Nucleophilic aromatic substitution, in contrast, is highly disfavored. The presence of strong electron-donating groups (-OH, -OCH₃) makes the ring electron-rich and thus resistant to attack by nucleophiles. Such reactions would require the presence of a good leaving group and much stronger activation by electron-withdrawing groups than is present in this molecule.

Halogenation and Nitration Studies

The electrophilic substitution reactions of this compound, such as halogenation and nitration, are directed by the existing substituents on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing groups, while the formyl (-CHO) and carboxylic acid (-COOH) groups are deactivating, meta-directing groups. The interplay of these directing effects governs the position of substitution.

In structurally similar compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde), nitration with concentrated nitric acid in glacial acetic acid yields 5-nitrovanillin, where the nitro group enters at the position ortho to the hydroxyl group and para to the formyl group. This is consistent with the strong activating and directing effect of the hydroxyl group. By analogy, the nitration of this compound is expected to introduce a nitro group at the C6 position, ortho to the hydroxyl group.

Regarding halogenation, studies on syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), which has a similar substitution pattern, indicate that direct halogenation at the position ortho to the hydroxyl group can be challenging due to steric hindrance from the adjacent methoxy groups. sciforum.net However, bromination of syringaldehyde has been reported to yield 2-bromosyringaldehyde. sciforum.net For this compound, the position ortho to the hydroxyl group (C6) is the most likely site for halogenation, influenced by the strong activating nature of the hydroxyl group.

A summary of expected electrophilic substitution products is presented in the table below.

ReactionReagentExpected Major Product
NitrationHNO₃/H₂SO₄3-Formyl-4-hydroxy-5-methoxy-6-nitrobenzoic acid
BrominationBr₂/FeBr₃6-Bromo-3-formyl-4-hydroxy-5-methoxybenzoic acid
ChlorinationCl₂/FeCl₃6-Chloro-3-formyl-4-hydroxy-5-methoxybenzoic acid

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The carboxylate group (-COO⁻) is an effective DMG.

For this compound, treatment with a strong base like n-butyllithium would first deprotonate the acidic phenolic and carboxylic acid protons. A subsequent deprotonation of an aromatic C-H bond would be directed by the resulting carboxylate group. The most likely position for lithiation is the C2 position, which is ortho to the carboxylate. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position.

The general scheme for the directed ortho-metalation of this compound is as follows:

Deprotonation of acidic protons (OH and COOH) with a strong base.

Ortho-lithiation at the C2 position directed by the carboxylate group.

Quenching with an electrophile (E⁺) to introduce a new substituent.

StepDescription
1Formation of the dilithio salt of this compound.
2Regioselective deprotonation at the C2 position to form a trilithiated species.
3Reaction with an electrophile (e.g., alkyl halide, carbonyl compound) to yield a 2-substituted product.

Condensation Reactions of the Formyl Group

Formation of Schiff Bases and Imine Derivatives

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is a versatile method for introducing new functional groups and constructing larger molecular architectures. The reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For example, the reaction of this compound with diamines can lead to the formation of bimetallic complexes or macrocyclic structures. The resulting Schiff base ligands, incorporating the benzoic acid moiety, are capable of coordinating with metal ions.

Amine ReactantProduct TypePotential Application
AnilineN-(phenyl)imine derivativeIntermediate for heterocyclic synthesis
EthylenediamineBis-Schiff base ligandCoordination chemistry, metal complexes
Hydrazine (B178648)Hydrazone derivativePrecursor for pyrazole (B372694) synthesis

Knoevenagel Condensations for Heterocyclic Synthesis

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base. The formyl group of this compound can participate in Knoevenagel condensations with various active methylene compounds, such as malononitrile, ethyl cyanoacetate, and Meldrum's acid.

The resulting α,β-unsaturated products are valuable intermediates for the synthesis of a variety of heterocyclic compounds. Subsequent intramolecular cyclization reactions, such as hetero-Diels-Alder reactions or Michael additions, can lead to the formation of fused heterocyclic systems. nih.gov The specific heterocyclic ring formed depends on the nature of the active methylene compound and the reaction conditions.

Active Methylene CompoundIntermediate ProductPotential Heterocyclic Product
Malononitrile2-((3-carboxy-5-formyl-2-hydroxy-4-methoxyphenyl)methylene)malononitrilePyran, Pyridine derivatives
Ethyl cyanoacetateEthyl 2-cyano-3-(3-carboxy-5-formyl-2-hydroxy-4-methoxyphenyl)acrylateCoumarin, Quinoline derivatives
Barbituric acid5-((3-carboxy-5-formyl-2-hydroxy-4-methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trionePyrimidopyrimidine derivatives

Esterification and Etherification of Carboxyl and Hydroxyl Groups

Challenges in Dihydroxyl and Dicarboxyl Functionalization

The introduction of additional hydroxyl (dihydroxyl) and carboxyl (dicarboxyl) groups onto the aromatic ring of this compound presents significant synthetic challenges. These difficulties arise from a combination of steric hindrance and the electronic effects exerted by the existing functional groups. The interplay of these factors deactivates the aromatic ring towards certain reactions and can lead to low yields or undesired side products.

Steric Hindrance:

The substitution pattern of the benzene ring in this compound, with functional groups at positions 1, 3, 4, and 5, results in considerable steric congestion. The remaining unsubstituted positions, C2 and C6, are flanked by bulky groups. Specifically, the C2 position is situated between a carboxylic acid group and a formyl group, while the C6 position is adjacent to a methoxy group. This steric crowding can physically obstruct the approach of reagents necessary for hydroxylation or carboxylation, thereby impeding the reaction.

Research on similarly substituted benzoic acid derivatives has demonstrated that steric hindrance can significantly lower reaction rates and yields. For instance, the "ortho effect" is a well-documented phenomenon where substituents ortho to a carboxylic acid group can force it to twist out of the plane of the benzene ring. This twisting can disrupt the resonance stabilization of the ring and alter its reactivity. In the case of this compound, any further substitution at the C2 or C6 positions would exacerbate these steric interactions.

Electronic Effects:

The electronic nature of the existing substituents plays a crucial role in the feasibility of further functionalization. The formyl (-CHO) and carboxyl (-COOH) groups are both powerful electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic aromatic substitution, which is a common method for introducing new functional groups. This deactivation occurs because these groups pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.

The directing effects of the existing substituents also complicate further functionalization. The hydroxyl and methoxy groups are ortho, para-directing, while the formyl and carboxyl groups are meta-directing. This creates a complex regiochemical challenge, where potential incoming groups are directed to different positions on the ring, potentially leading to a mixture of products that are difficult to separate.

Challenges in Dihydroxylation:

Introducing a second hydroxyl group onto the ring is challenging due to the already electron-rich nature of the ring from the existing hydroxyl and methoxy groups. Electrophilic hydroxylation reactions often require harsh conditions or specialized reagents, which can lead to oxidation of the sensitive formyl group or other side reactions. The deactivating nature of the formyl and carboxyl groups further hinders this process.

Challenges in Dicarboxylation:

The primary route to introducing a second carboxyl group would be through the oxidation of the existing formyl group. While this is a plausible transformation, achieving it without affecting other functional groups on the molecule can be difficult. Strong oxidizing agents could potentially lead to the degradation of the aromatic ring or unwanted side reactions.

Alternatively, introducing a new carboxyl group via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation followed by oxidation) is hampered by the strong deactivation of the ring by the existing carboxyl and formyl groups.

Interactive Data Table: Summary of Challenges

Challenge CategorySpecific ChallengeConsequence
Steric Hindrance Crowding around C2 and C6 positions.Impedes reagent approach, lowers reaction rates and yields.
Ortho effect from existing substituents.Can alter ring planarity and reactivity.
Electronic Effects Strong deactivation by -CHO and -COOH groups.Reduces nucleophilicity of the ring, hindering electrophilic substitution.
Competing directing effects of substituents.Can lead to mixtures of regioisomers, complicating purification.
Dihydroxylation Ring deactivation and sensitivity of the formyl group.Requires harsh conditions that may cause side reactions or degradation.
Dicarboxylation Difficulty in selective oxidation of the formyl group.Risk of over-oxidation or reaction with other functional groups.
Ring deactivation towards electrophilic carboxylation methods.Low reactivity for introducing a new carboxyl group directly onto the ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Formyl 4 Hydroxy 5 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

In ¹H NMR spectroscopy, the chemical shift of a proton is highly sensitive to its local electronic environment. The spectrum of 3-Formyl-4-hydroxy-5-methoxybenzoic acid is expected to show distinct signals for each of its unique protons. The electron-withdrawing nature of the formyl (-CHO) and carboxylic acid (-COOH) groups, combined with the electron-donating effect of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, dictates the specific chemical shifts of the aromatic protons.

The aromatic region will feature two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and are expected to appear as doublets from ortho-coupling. The proton adjacent to the carboxylic acid group is anticipated to be at a different chemical shift than the one adjacent to the formyl group. The aldehydic proton will appear as a singlet significantly downfield, typically in the 9.5-10.5 ppm range, due to the strong deshielding effect of the carbonyl group. The methoxy protons will present as a sharp singlet around 3.9 ppm. The acidic protons of the hydroxyl and carboxylic acid groups are often broad and their chemical shifts can vary with solvent and concentration, but they are expected in the regions of 5-9 ppm and 10-13 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Related Compounds
Proton AssignmentPredicted δ (ppm) for Target CompoundExperimental δ (ppm) in 3-Hydroxy-4-methoxybenzoic acid chemicalbook.comExperimental δ (ppm) in 3-Methoxybenzoic acid rsc.org
Aromatic H7.0 - 8.06.9 - 7.57.1 - 7.6
Methoxy (-OCH₃)~3.9~3.9~3.8
Aldehyde (-CHO)9.5 - 10.5N/AN/A
Carboxylic Acid (-COOH)10.0 - 13.0Variable~13.0 (DMSO)
Hydroxyl (-OH)5.0 - 9.0VariableN/A

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the aldehyde and carboxylic acid are the most deshielded, appearing far downfield (>165 ppm). The aromatic carbons attached to oxygen (C-OH and C-OCH₃) will also be downfield, while the other ring carbons will resonate at intermediate values. The methoxy carbon is the most shielded, typically appearing around 55-60 ppm.

Two-dimensional (2D) NMR techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy) would reveal the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated aromatic carbons. hmdb.carsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the aldehydic proton would show an HMBC correlation to the aromatic carbon it is attached to, and the methoxy protons would correlate to their attached aromatic carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Related Compounds
Carbon AssignmentPredicted δ (ppm) for Target CompoundExperimental δ (ppm) in 3-Hydroxy-4-methoxybenzoic acid chemicalbook.comExperimental δ (ppm) in 4-Methoxybenzoic acid chemicalbook.com
Carboxylic Acid (-C OOH)165 - 175~167~167
Aldehyde (-C HO)190 - 200N/AN/A
Aromatic C -OH145 - 155~147N/A
Aromatic C -OCH₃150 - 160~151~163
Other Aromatic C 110 - 140112 - 124113 - 131
Methoxy (-OC H₃)55 - 65~56~55

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are powerful for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be complex but highly informative.

O-H Stretching: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The phenolic O-H stretch will likely be a sharper peak around 3300-3500 cm⁻¹ but may be obscured by the broader carboxylic acid band.

C=O Stretching: Two distinct carbonyl stretching peaks are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. Conjugation with the aromatic ring can lower this frequency to 1680-1700 cm⁻¹. The aldehyde C=O stretch is also found in this region, generally between 1690-1715 cm⁻¹ for aromatic aldehydes. These two peaks may overlap but could potentially be resolved.

C-O Stretching: The C-O stretching vibrations from the carboxylic acid and the ether linkage will appear in the fingerprint region, typically between 1210-1320 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Raman spectroscopy provides complementary information. While O-H stretches are typically weak in Raman spectra, the C=O and aromatic ring vibrations usually give strong, sharp signals, making it a useful technique for confirming these functional groups.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Phenolic HydroxylO-H Stretch3200 - 3600 (sharper)
Carboxylic AcidC=O Stretch1680 - 1710
AldehydeC=O Stretch1690 - 1715
Aromatic RingC=C Stretch1450 - 1600
Carboxylic Acid / EtherC-O Stretch1210 - 1320

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a surface-sensitive technique used to study powdered samples. When applied in situ (under reaction conditions), it becomes a powerful tool for elucidating reaction mechanisms, particularly in heterogeneous catalysis.

While no in situ DRIFTS studies have been reported specifically for this compound, the methodology can be illustrated with studies on similar molecules like benzoic acid. For example, in situ DRIFTS has been used to monitor the hydrogenation of benzoic acid over catalysts. researchgate.net By tracking the disappearance of the carbonyl band of the carboxylic acid and the appearance of bands corresponding to intermediates (like benzaldehyde (B42025) or benzyl (B1604629) alcohol) and products, researchers can identify reaction pathways and determine the nature of surface-adsorbed species. A similar approach could be applied to study the selective reduction of the formyl group or the decarboxylation of this compound, providing real-time molecular-level information on the transformation process. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene ring and n→π* transitions associated with the carbonyl groups.

The benzene ring itself has absorption bands, but the presence of multiple substituents significantly alters the spectrum. The hydroxyl, methoxy, formyl, and carboxyl groups all act as auxochromes or chromophores, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity. Quantum chemical calculations on the related vanillic acid indicate that electronic transitions involve charge transfer from the phenyl ring to the oxygen atoms of the methoxy and carbonyl groups. researchgate.net

The UV-Vis spectrum of this compound is expected to show strong absorption bands likely between 250 nm and 320 nm, corresponding to the π→π* transitions of the highly substituted aromatic system. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the formyl group's carbonyl oxygen might also be observed, potentially overlapping with the stronger bands. The exact position of these peaks is sensitive to the solvent polarity. Studies on other benzoic acid derivatives show their potential use as luminescent molecules, with excitation often in the UV range. nih.gov

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound based on Related Compounds
CompoundKey Functional GroupsReported λmax (nm)
4-Hydroxybenzoic acid-OH, -COOH~254 nist.gov
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)-OH, -OCH₃, -COOH~260, ~290 researchgate.net
This compound (Predicted)-CHO, -OH, -OCH₃, -COOH 260 - 320

Chromophore Analysis and Absorption Characteristics

The electronic absorption characteristics of this compound are dictated by its distinct chromophoric system, which is composed of a benzene ring substituted with electron-donating (hydroxyl, methoxy) and electron-withdrawing (formyl, carboxylic acid) groups. This arrangement of functional groups facilitates various electronic transitions, primarily of the π → π* and n → π* type, which are responsible for its absorption of ultraviolet-visible (UV-Vis) radiation.

The core chromophore is the benzene ring itself. However, the substituents significantly modify its absorption profile. The hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, which are groups that, when attached to a chromophore, alter both the wavelength and intensity of the absorption maximum. They are electron-donating groups that increase the electron density on the aromatic ring through resonance, causing a bathochromic shift (a shift to longer wavelengths) of the π → π* transition bands. Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing and also extend the conjugation of the π-system, further influencing the absorption spectrum.

Studies on structurally similar compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, provide insight into the expected absorption characteristics. Vanillin derivatives exhibit transparency in the visible region with a lower cut-off wavelength typically starting from around 380 nm. sphinxsai.com The electronic spectra of these compounds are influenced by the specific acceptor groups present. kau.edu.saresearchgate.net For this compound, the combination of these groups results in a complex interplay of electronic effects that determines the precise wavelengths of maximum absorbance (λmax). The absorption spectrum is a composite of bands arising from transitions involving the entire conjugated system.

Compound FamilyTypical ChromophoresExpected Electronic TransitionsInfluence of Substituents
Substituted Benzoic AcidsBenzene ring, C=O (carbonyl), -COOH (carboxyl)π → π, n → π-OH and -OCH₃ groups cause a bathochromic shift (to longer wavelengths). -CHO and -COOH groups extend conjugation.
Vanillin Derivatives4-hydroxy-3-methoxybenzaldehyde coreπ → π, n → πTransparent above ~380 nm, with specific λmax dependent on other functional groups. sphinxsai.com

Band Gap Determination through Tauc Plots

The optical band gap (E_g) is a crucial electronic parameter for a material, representing the energy required to excite an electron from the valence band to the conduction band. For organic compounds and semiconductor materials, this value can be determined from UV-Vis absorbance spectra using the Tauc plot method. researchgate.netwikipedia.org This method relates the absorption coefficient (α) to the incident photon energy (hν) through the Tauc equation:

(αhν)^(1/r) = B(hν - E_g)

where 'B' is a constant and the exponent 'r' denotes the nature of the electronic transition. wikipedia.org For organic materials, 'r' is often taken as 2 for indirect allowed transitions or 1/2 for direct allowed transitions. wikipedia.org

The procedure involves converting the measured absorbance (A) into the absorption coefficient (α). A Tauc plot is then constructed by plotting (αhν)^(1/r) on the y-axis against the photon energy (hν) on the x-axis. The linear portion of this plot is extrapolated to the x-axis (where (αhν)^(1/r) = 0). wikipedia.orgacs.orgsci-hub.se The intercept of this extrapolation provides the value of the optical band gap (E_g). acs.orgsci-hub.se

For related organic materials, this method has been successfully applied. For instance, studies on vanillin have reported an energy band gap of 2.7 eV. researchgate.net The precise band gap for this compound would depend on its specific absorption spectrum in the solid state, but the methodology remains the same. This technique is essential for characterizing the electronic properties and potential applications of such materials in optoelectronics. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, allowing for the determination of the elemental composition of the parent molecule and its fragments. researchgate.net For this compound (C₉H₈O₅), the exact mass can be calculated and compared with the experimentally determined mass to confirm its identity.

The fragmentation pattern in MS is highly dependent on the molecular structure and the ionization method used. In electron ionization (EI) mass spectrometry, substituted benzoic acids typically exhibit characteristic fragmentation pathways. Common losses include the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org For derivatives of vanillic acid, a related structure, fragmentation often involves decarboxylation (loss of CO₂) followed by other characteristic cleavages. The presence of the formyl and methoxy groups on the ring will further direct the fragmentation. For instance, the fragmentation of vanillin often shows losses related to the aldehyde and methoxy functionalities. xml-journal.net Analysis of these fragmentation patterns allows for detailed structural confirmation and differentiation from isomers. acs.orgnih.gov

Parent Compound ClassCommon Neutral Losses in MS/MSCharacteristic Fragment Ions
Short-chain Carboxylic Acids· OH (17 Da) · COOH (45 Da) libretexts.org[M-OH]⁺, [M-COOH]⁺
Vanillic Acid Derivatives· H₂O (18 Da) · CH₃ (15 Da) · CO₂ (44 Da)Fragments resulting from decarboxylation and cleavage of the methoxy group. researchgate.netresearchgate.net
Vanillin Derivatives· H (1 Da) · CHO (29 Da) · CH₃ (15 Da)Fragments corresponding to the loss of the formyl hydrogen or the entire formyl group. xml-journal.net

Collision Cross Section (CCS) Measurements and Predictive Models

Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the size, shape, and charge of an ion. youtube.com This technique measures an ion's collision cross section (CCS), which is a value representing its rotational average area. CCS values are highly characteristic and can be used to distinguish between isomers that may be indistinguishable by mass alone. nih.gov

For a given compound like this compound, an experimental CCS value can be measured. This value provides an orthogonal piece of identifying information that increases confidence in compound annotation, especially in complex mixtures. acs.org

In the absence of experimental data, CCS values can be predicted using machine learning (ML) models. nih.govacs.orgresearchgate.net These predictive models, such as AllCCS, CCSbase, and DeepCCS, are trained on large libraries of experimentally measured CCS values for a wide range of small molecules. acs.orgnih.govacs.org The models use molecular descriptors or fingerprints derived from the chemical structure (e.g., SMILES) to calculate a theoretical CCS value. nih.govmdpi.com The accuracy of these predictions can be quite high, often with a median relative error of around 2%. researchgate.netmdpi.com Comparing an experimentally measured CCS value to a predicted one can significantly enhance the level of confidence in structural identification. acs.org

Adduct IonPredicted CCS (Ų)Prediction Model Reference
[M+H]⁺138.8CCSbase uni.lu
[M-H]⁻133.8CCSbase uni.lu
[M+Na]⁺141.9CCSbase uni.lu

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular conformation and configuration. For this compound, a single-crystal XRD study would reveal the planarity of the benzene ring and the relative orientations of the formyl, hydroxyl, methoxy, and carboxylic acid substituents.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. growkudos.comrsc.org For this compound, hydrogen bonding is expected to be the dominant interaction directing the crystal packing.

The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), which typically forms strong dimeric synthons with neighboring molecules. researchgate.net In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. Furthermore, the phenolic hydroxyl group and the formyl group's carbonyl oxygen can participate in additional hydrogen bonding.

The relative positions of the functional groups are critical. Unlike 2-hydroxybenzoic acid, which can form a strong intramolecular hydrogen bond, the meta-position of the hydroxyl and carboxyl groups in a structure like 3-hydroxybenzoic acid prevents such intramolecular bonding. stackexchange.comquora.com Consequently, these functional groups are available for intermolecular interactions, which often leads to higher melting points compared to their ortho-isomers. stackexchange.comchemistryguru.com.sglibretexts.org The crystal structure of this compound would therefore likely feature extensive intermolecular hydrogen bonding networks involving the carboxylic acid dimers, as well as interactions with the phenolic hydroxyl and formyl groups, creating a stable, three-dimensional lattice. chemistryguru.com.sg

Powder X-ray Diffraction (PXRD) for Phase Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. It is instrumental in verifying the phase purity of a synthesized compound like this compound. The technique works by irradiating a powdered sample with X-rays and detecting the resulting diffraction pattern. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint, which allows for its identification and quantification within a mixture. creative-biostructure.com

For a bulk sample of this compound, PXRD analysis is crucial to confirm that the material is a single, pure crystalline phase, free from contaminants such as starting materials, intermediates, or undesired polymorphic forms. ncl.ac.uk The experimental PXRD pattern obtained from the synthesized sample is compared against a simulated pattern derived from its single-crystal X-ray diffraction data, if available. americanpharmaceuticalreview.com A close match between the experimental and simulated patterns confirms the phase purity of the bulk sample. americanpharmaceuticalreview.commdpi.com

The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the sample. Sharp, well-defined peaks are indicative of a well-ordered crystalline material, whereas broad peaks might suggest the presence of amorphous content or very small crystallites. mdpi.com In the study of aromatic carboxylic acids, PXRD has been effectively used to monitor solid-state reactions and identify the formation of new crystalline phases upon heating. nih.gov

Representative PXRD Data for a Crystalline Aromatic Carboxylic Acid

2θ (degrees) d-spacing (Å) Relative Intensity (%)
12.5 7.08 85
15.8 5.61 100
20.3 4.37 60
25.2 3.53 95
28.9 3.09 70

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

In a typical TGA experiment, a small amount of the sample is heated in a controlled furnace, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. For derivatives of benzoic acid, TGA can reveal a multi-step decomposition process. For instance, studies on copolyesters based on vanillic acid, a closely related compound, have shown a two-stage thermal destruction. nih.gov The initial weight loss often corresponds to the loss of volatile components like adsorbed water or solvent. Subsequent, more significant mass losses at higher temperatures indicate the decomposition of the compound itself. core.ac.uk

Research on vanillin, which shares structural motifs with the title compound, shows that thermal decomposition can occur upon prolonged heating, leading to the formation of vanillic acid. sit.edu.cnresearchgate.net TGA studies on hydroxy benzoic acid derivatives have been used to determine the kinetics of their decomposition. researchgate.net The thermal stability of polyesters derived from vanillic acid has been evaluated, showing a maximum decomposition rate at around 420 °C. mdpi.com While specific TGA data for this compound is not available in the provided search results, the table below illustrates the kind of data that would be generated for a similar aromatic acid, indicating distinct stages of mass loss.

Illustrative TGA Data for a Substituted Benzoic Acid Derivative

Temperature Range (°C) Mass Loss (%) Associated Process
30 - 110 1.5 Loss of adsorbed water/solvent
220 - 350 45.0 Decarboxylation and initial fragmentation
350 - 550 38.5 Decomposition of aromatic ring
> 550 15.0 Residual char

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.govspringernature.com It is an indispensable tool for characterizing metal complexes where the metal ion is paramagnetic, such as those involving Cu(II) or Mn(II). nih.gov For derivatives of this compound, which can act as ligands, EPR spectroscopy provides detailed information about the electronic structure, coordination environment, and magnetic properties of their metal complexes. springernature.com

When a metal complex of this compound is placed in a strong magnetic field, the unpaired electrons on the metal ion can be excited from a lower to a higher energy state by microwave radiation. The resulting EPR spectrum provides key parameters, including the g-tensor and hyperfine coupling constants (A-tensor). mdpi.com

For instance, in copper(II) complexes of ligands similar to salicylaldehyde (B1680747) derivatives, EPR spectra can reveal hyperfine structures consistent with the interaction between the unpaired electron of Cu(II) and the nitrogen nuclei of the ligands. researchgate.net Similarly, for manganese complexes, EPR is used to characterize the oxidation state (e.g., Mn(II), Mn(III), or Mn(IV)) and the nuclearity of the manganese center. rsc.orgcmu.eduresearchgate.net The following table presents typical EPR parameters that could be expected for a copper(II) and a high-spin manganese(II) complex with a ligand derived from this compound.

Representative EPR Parameters for Metal Complexes

Metal Complex g-values Hyperfine Coupling Constants (A) Interpretation
Copper(II) Complex g∥ = 2.25, g⊥ = 2.05 A∥(⁶³Cu) = 165 x 10⁻⁴ cm⁻¹ Axial symmetry, consistent with a distorted square planar geometry. Covalent character in the Cu-ligand bond.
Manganese(II) Complex g_iso ≈ 2.00 A_iso(⁵⁵Mn) ≈ 90 x 10⁻⁴ cm⁻¹ Isotropic signal characteristic of high-spin Mn(II) (S=5/2) in a symmetric environment. Six-line hyperfine pattern due to I=5/2 of ⁵⁵Mn.

Computational Chemistry and Theoretical Studies of 3 Formyl 4 Hydroxy 5 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in chemical research for its favorable balance between accuracy and computational cost. DFT calculations can elucidate various electronic properties and predict the reactivity of molecules like 3-Formyl-4-hydroxy-5-methoxybenzoic acid.

A key aspect of understanding a molecule's reactivity through DFT is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, characteristic of "hard" molecules. Conversely, a small energy gap indicates a molecule is more polarizable and reactive, often referred to as a "soft" molecule. nih.gov For instance, in a study of a related Schiff base compound, (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide, the energy gap was found to be significant, suggesting it belongs to the category of hard materials. nih.gov Theoretical calculations for similar phenolic compounds help to elucidate where the electron density for these orbitals is located, predicting the most probable sites for electrophilic and nucleophilic attacks.

Global reactivity descriptors can be calculated from the energies of the HOMO and LUMO orbitals. These parameters provide a quantitative measure of the molecule's reactivity and stability.

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates high reactivity. nih.gov
Electronegativity (χ) -(ELUMO + EHOMO) / 2Measures the power of an atom to attract electrons.
Chemical Potential (μ) (ELUMO + EHOMO) / 2Related to the "escaping tendency" of electrons from a system. nih.gov
Electrophilicity Index (ω) μ2 / 2ηMeasures the propensity of a species to accept electrons. nih.gov

This table presents the general formulas and descriptions for global reactivity descriptors derived from HOMO and LUMO energies.

DFT calculations are instrumental in evaluating the thermodynamic and kinetic feasibility of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a proposed reaction mechanism can be constructed.

Thermodynamic feasibility is assessed by the change in Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous, thermodynamically favorable process. Kinetic feasibility is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

For example, in a study on the esterification of substituted cinnamic acids, DFT was used to model a two-step process: O-protonation and nucleophilic attack. mdpi.com The calculations revealed the enthalpy changes for each step, identifying the rate-determining step of the reaction. mdpi.com Similar computational analyses for this compound could predict its behavior in various organic reactions, such as esterification, oxidation, or Schiff base formation, by identifying the most energetically favorable reaction pathways.

When this compound acts as a ligand to form complexes with paramagnetic metal ions (those with unpaired electrons), DFT can be used to perform spin density analysis. Spin density represents the spatial distribution of unpaired electrons within the molecule. This analysis is crucial for understanding the nature of the metal-ligand bonding and the magnetic properties of the complex. The distribution of spin density can indicate the degree of covalent character in the metal-ligand bond and show how the unpaired electron density is delocalized from the metal center onto the ligand.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.gov The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. nih.gov These models use calculated molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to predict various properties. nih.govplos.org

QSPR models are widely used to predict essential physicochemical parameters, which are crucial in fields like materials science and formulation development. plos.orgresearchgate.net For this compound, QSPR could be employed to predict properties such as boiling point, solubility, and partition coefficients. The process involves calculating a wide range of molecular descriptors (e.g., topological, constitutional, electronic) and then using statistical methods like multiple linear regression to create a predictive model. nih.gov

Property Predicted Value Description
Molecular Formula C9H8O5The elemental composition of the molecule. uni.lu
Monoisotopic Mass 196.03717 DaThe mass of the molecule with the most abundant isotopes. uni.lu
XlogP 1.1A measure of a compound's lipophilicity. uni.lu

This table shows basic molecular properties and a predicted physicochemical parameter for this compound. uni.lu

QSPR can also be extended to establish correlations between molecular structure and spectroscopic data. By developing models that link calculated molecular descriptors with observed spectral features (e.g., absorption maxima in UV-Vis spectra, chemical shifts in NMR spectra), it becomes possible to predict the spectral properties of new or unmeasured compounds. Such models can aid in structure elucidation and in the design of molecules with specific spectroscopic characteristics. For example, descriptors related to electronic properties, such as the HOMO-LUMO gap, are often correlated with the maximum absorption wavelength (λmax) in UV-Vis spectroscopy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Currently, there are no specific molecular dynamics (MD) simulation studies published that focus on this compound. Such studies would be invaluable for understanding the compound's flexibility and its preferred shapes, or conformations, in different environments.

MD simulations could provide data on several key aspects of the molecule's behavior:

Conformational Preferences: Identifying the most stable three-dimensional arrangements of the atoms in the molecule. This would involve analyzing the rotational freedom around the single bonds, particularly concerning the orientation of the carboxyl, formyl, and methoxy (B1213986) groups relative to the benzene (B151609) ring.

Intramolecular Interactions: Detailing the non-covalent interactions within the molecule, such as hydrogen bonding between the hydroxyl group and the adjacent formyl or methoxy groups, which would significantly influence its stable conformations.

Solvent Effects: Simulating how the presence of different solvents, such as water or organic solvents, affects the conformational equilibrium and the accessibility of different functional groups.

Interaction with Biomolecules: MD simulations are a powerful tool for predicting how a molecule might bind to a biological target, such as a protein. This would involve docking the molecule into the active site of a protein and simulating their dynamic interactions over time to assess binding stability and affinity.

Without dedicated research, any discussion of these aspects for this compound would be speculative.

Reaction Mechanism Elucidation through Computational Pathways

The elucidation of reaction mechanisms using computational methods, such as Density Functional Theory (DFT), provides a molecular-level understanding of how chemical reactions occur. However, no published studies detailing the theoretical reaction pathways for this compound could be identified.

Computational studies in this area would typically involve:

Mapping Reaction Coordinates: Identifying the lowest energy path a reaction follows as it proceeds from reactants to products. This involves locating transition state structures, which are the highest energy points along this path.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur. This is crucial for predicting reaction rates and understanding how factors like temperature and catalysts might influence the reaction.

Investigating Reaction Intermediates: Identifying and characterizing any short-lived molecules that are formed during the course of the reaction.

Specific reactions that could be investigated for this compound include the oxidation of the aldehyde group, esterification of the carboxylic acid, or electrophilic aromatic substitution on the benzene ring. The table below illustrates the type of data that such a computational study might produce for a hypothetical reaction.

Reaction StepStructureRelative Energy (kcal/mol)Key Bond Distances (Å)
ReactantsThis compound + Reagent0.0-
Transition State[Imaginary Transition State Structure][Calculated Activation Energy][Calculated Bond Distances]
Intermediate[Imaginary Intermediate Structure][Calculated Intermediate Energy][Calculated Bond Distances]
Products[Imaginary Product Structure][Calculated Reaction Energy]-

This table is for illustrative purposes only, as no specific computational data for the reaction mechanisms of this compound is available.

Applications of 3 Formyl 4 Hydroxy 5 Methoxybenzoic Acid in Advanced Materials and Catalysis

Design and Synthesis of Metal-Organic Frameworks (MOFs)

There are no specific, documented instances of 3-Formyl-4-hydroxy-5-methoxybenzoic acid being used as a primary ligand in the synthesis of Metal-Organic Frameworks found in the available literature.

Ligand Design for Uranyl-Based MOFs

While numerous carboxylic acids are used to construct uranyl-based MOFs, research detailing the use of this compound for this purpose could not be located.

Tunable Porosity and Coordination Environments

As no MOFs have been synthesized from this ligand, there is no data available on their porosity or the specific coordination environments that would be formed.

Gas Adsorption Properties (e.g., CO₂)

There are no experimental results on the gas adsorption capabilities of MOFs based on this compound.

Photocatalytic Applications

No studies on the photocatalytic activity of MOFs derived from this specific compound are present in the scientific literature.

Carbon Dioxide Reduction (CO₂RR) using MOF Catalysts

There is no research available on the application of MOFs using this ligand as catalysts for CO₂ reduction.

Ligand-to-Metal Charge Transfer (LMCT) Processes in Photocatalysis

The specific LMCT processes for a hypothetical MOF based on this ligand have not been studied or reported.

Heterogeneous Catalysis and Catalyst Recyclability

The unique molecular structure of this compound, featuring carboxylic acid, hydroxyl, and formyl groups, makes it a promising candidate for the development of heterogeneous catalysts, particularly in the form of metal-organic frameworks (MOFs) and coordination polymers. While direct studies on this specific molecule are limited, research on analogous hydroxybenzoic acids provides a strong indication of its potential.

Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The functional groups on the organic linker play a crucial role in the catalytic activity and stability of the MOF. The carboxylic acid and hydroxyl groups of this compound can coordinate with metal centers to form robust frameworks. The formyl group can either remain as a functional pendant group within the pores of the MOF, potentially influencing substrate binding and selectivity, or it can be chemically modified post-synthesis to introduce other catalytic functionalities.

Studies on MOFs constructed from p-hydroxybenzoic acid have demonstrated their capability as heterogeneous catalysts in reactions such as the ring-opening polymerization of lactones. nih.govrsc.org These catalysts have shown significant recyclability, a key advantage of heterogeneous catalysis. For instance, manganese and zinc-based MOFs with p-hydroxybenzoic acid linkers have been recycled multiple times without a significant loss of catalytic activity. nih.govrsc.org The porous nature of these materials allows for the diffusion of reactants and products while the active catalytic sites remain immobilized within the solid framework, facilitating easy separation of the catalyst from the reaction mixture.

The principles observed with simpler hydroxybenzoic acids in MOFs can be extrapolated to this compound. The incorporation of this linker could lead to the development of multifunctional heterogeneous catalysts. The recyclability of such catalysts would be a key feature, as demonstrated by related systems.

Table 1: Comparison of Recyclability in Analogous MOF Catalysts

Catalyst System Reaction Number of Cycles Outcome
Manganese-p-hydroxybenzoic acid MOF Ring-opening polymerization Multiple Significant recyclability observed nih.gov
Zinc-p-hydroxybenzoic acid MOF Ring-opening polymerization Multiple Significant recyclability observed nih.gov
Silica-supported Pd catalyst Allylic alkylation 4 Slight decrease in activity nih.gov

Precursor in Organic Synthesis for Complex Molecules

The trifunctional nature of this compound makes it a valuable starting material and intermediate in the synthesis of complex organic molecules. Its aromatic core, substituted with reactive functional groups at specific positions, provides a well-defined platform for the construction of intricate molecular architectures.

Scaffold for Construction of Diverse Organic Architectures

A molecular scaffold is a core structure upon which a variety of chemical appendages can be attached to create a library of related compounds. This compound is an excellent candidate for such a scaffold due to the differential reactivity of its three functional groups.

The carboxylic acid group can be converted into esters, amides, or other derivatives. The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The formyl group is amenable to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines (Schiff bases), alkenes (e.g., via Wittig reaction), and other carbon-carbon and carbon-heteroatom bonds.

This orthogonal reactivity allows for the sequential or combinatorial modification of the molecule, leading to the generation of a diverse array of derivatives. For example, the carboxylic acid could be coupled with a library of amines, while the formyl group is reacted with a set of hydrazines, and the hydroxyl group is etherified with various alkyl halides. This strategy enables the rapid exploration of chemical space, which is a cornerstone of modern drug discovery and materials science. The rigid benzene (B151609) ring provides a well-defined spatial arrangement for the appended functionalities, which is crucial for designing molecules with specific biological or material properties.

Table 2: Potential Reactions for Diversification of the this compound Scaffold

Functional Group Reaction Type Potential Products
Carboxylic Acid Amide Coupling Amides
Esterification Esters
Hydroxyl Group Etherification Ethers
Acylation Esters
Formyl Group Reductive Amination Amines
Wittig Reaction Alkenes

Intermediate in the Synthesis of Ligands and Specialized Reagents

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of specialized ligands and reagents. Ligands are molecules that bind to metal ions to form coordination complexes, which have applications in catalysis, sensing, and medicine.

A prominent application of aldehydes in ligand synthesis is the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. The formyl group of this compound can readily react with a variety of primary amines to yield Schiff base ligands. The resulting ligands often possess multiple coordination sites (the imine nitrogen, the phenolic oxygen, and the carboxylate group), making them excellent chelating agents for a wide range of metal ions.

The specific substitution pattern of this compound allows for the synthesis of ligands with well-defined geometries and electronic properties. These properties can be further tuned by varying the amine component in the Schiff base condensation. Metal complexes of such ligands can exhibit interesting catalytic, magnetic, and optical properties.

Future Research Directions in the Study of 3 Formyl 4 Hydroxy 5 Methoxybenzoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research into the synthesis of 3-Formyl-4-hydroxy-5-methoxybenzoic acid will likely prioritize the development of novel, efficient, and environmentally benign methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The principles of green chemistry are expected to guide the next generation of synthetic strategies.

Key areas for future investigation include:

Biocatalytic and Enzymatic Synthesis: The use of enzymes or whole-cell systems presents a highly attractive, sustainable alternative to conventional chemical synthesis. Research could focus on identifying or engineering enzymes capable of selectively oxidizing a suitable precursor, such as a derivative of vanillic acid, to introduce the formyl group. This approach offers high selectivity under mild conditions, minimizing by-product formation and energy consumption.

Photocatalysis and Electrocatalysis: These emerging fields offer precise control over chemical transformations using light or electrical energy. Future studies could explore photocatalytic or electrocatalytic methods for the formylation or oxidation of appropriate substrates to yield this compound. Such methods can often be performed at ambient temperature and pressure, reducing the carbon footprint of the synthesis.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The development of a continuous flow process for the synthesis of this compound would be a significant advancement for potential industrial applications.

Lignin (B12514952) Valorization: As this compound is structurally related to lignin monomers, direct conversion from this abundant and renewable biopolymer is a key area for sustainable synthesis research. A kinetic model for the alkaline oxidation of pine kraft lignin has been presented to explain the concentrations of both vanillin (B372448) and vanillic acid achieved. mdpi.com Future work could build upon this to optimize the selective production of the target molecule, potentially through integrated catalytic processes that control the oxidation state of the functional groups.

A comparative overview of potential sustainable methodologies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

Methodology Potential Advantages Research Challenges
Biocatalysis High selectivity, mild conditions, low waste Enzyme discovery and engineering, substrate scope
Photocatalysis Use of renewable energy, precise control Catalyst development, quantum yield optimization
Electrocatalysis Direct use of electricity, high efficiency Electrode material design, reaction mechanism studies
Flow Chemistry Scalability, safety, improved yield Reactor design, process optimization

Development of Advanced Derivatization Strategies for Specific Applications

The presence of three distinct functional groups—carboxylic acid, hydroxyl, and aldehyde—makes this compound a versatile platform for chemical modification. Future research will undoubtedly focus on developing advanced derivatization strategies to synthesize novel molecules with tailored properties for specific applications.

Promising avenues for derivatization research include:

Schiff Base Formation: The aldehyde group is readily condensed with primary amines to form Schiff bases. This reaction can be used to link the molecule to various bioactive scaffolds, such as heterocyclic rings like 1,2,4-triazole-3-thiol, to create new compounds with potential antimicrobial or other pharmacological activities. pensoft.net Research on Schiff bases derived from the related compound 3-formylacetylacetone (B1258551) has also been conducted. nih.gov

Esterification and Amidation: The carboxylic acid group can be converted into a wide range of esters and amides. ijsrst.com This allows for the tuning of properties such as solubility, lipophilicity, and bioavailability, which is particularly relevant for pharmaceutical applications. For example, novel ester-hybrid derivatives of vanillic acid have been synthesized and evaluated for their antibacterial activity. ijsrst.com

Polymer and Material Synthesis: The hydroxyl and carboxylic acid groups can serve as monomers or functional handles for polymerization reactions. This could lead to the development of new bio-based polymers, resins, and liquid crystals. Vanillic acid has already been explored as a precursor for liquid crystals and as a building block for bio-based plasticizers. latticescipub.comzenodo.orgacs.org

Multicomponent Reactions: The unique combination of functional groups makes this compound an ideal candidate for multicomponent reactions, allowing for the rapid construction of complex molecular architectures in a single step.

Table 2 highlights potential applications stemming from targeted derivatization.

Table 2: Derivatization Strategies and Potential Applications

Functional Group Targeted Reaction Type Potential Derivative Class Potential Applications
Aldehyde Condensation with amines Schiff Bases Antimicrobials, Anticancer agents, Catalysts
Carboxylic Acid Esterification/Amidation Esters, Amides Pharmaceuticals, Flavors, Fragrances
Hydroxyl/Carboxylic Acid Polymerization Polyesters, Polyamides Bio-based plastics, Liquid crystals, Adhesives

In-depth Mechanistic Studies of Catalytic Processes

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new catalytic systems. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas for mechanistic investigation include:

Catalyst Design and Optimization: For catalytic syntheses, it is essential to understand how the catalyst interacts with the substrate at a molecular level. Mechanistic studies can reveal the active sites, the role of promoters, and the pathways of catalyst deactivation, providing insights for the rational design of more efficient and robust catalysts.

Reaction Kinetics: Detailed kinetic studies, such as those performed for the production of vanillin and vanillic acid from lignin, can help to identify rate-determining steps and the influence of various reaction parameters on product selectivity and yield. mdpi.com This information is vital for process optimization and scale-up.

Intermediate Identification: The identification and characterization of reaction intermediates are key to confirming proposed mechanistic pathways. Advanced spectroscopic techniques, such as in-situ IR and NMR, can be employed to monitor reactions in real-time and detect transient species.

Integration with Emerging Technologies in Materials Science

The unique chemical structure of this compound and its derivatives makes it a promising candidate for the development of advanced materials. Future research will likely focus on integrating this compound with emerging technologies to create functional materials with novel properties.

Potential areas of exploration in materials science include:

Bio-based Polymers and Composites: As a renewable building block, this compound can be used to synthesize polyesters, polyamides, and other polymers with tailored thermal and mechanical properties. latticescipub.com Its aromatic structure can impart rigidity and thermal stability, while the functional groups allow for cross-linking and further modification. Vanillic acid has been successfully used to create bio-based plasticizers for PVC. acs.org

Liquid Crystals: The rigid, rod-like structure of certain derivatives of this compound could be exploited to create novel liquid crystalline materials. Vanillic acid itself has been investigated as a precursor for synthesizing liquid crystals, offering an environmentally friendly alternative to conventional materials. latticescipub.comzenodo.org

Nanomaterials: The compound can be used to functionalize nanoparticles or to create self-assembled nanostructures. For instance, a vanillic acid nanocomposite has been synthesized and shown to have antimicrobial and anticancer potential. mdpi.com Such materials could find applications in drug delivery, sensing, and catalysis.

Functional Coatings and Adhesives: The multiple functional groups can promote adhesion to various substrates, making derivatives of this compound suitable for developing high-performance, bio-based coatings and adhesives.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are powerful tools that can accelerate the discovery and development of new applications for this compound. Future research will increasingly rely on these methods to predict molecular properties, guide experimental design, and provide fundamental insights into chemical processes.

Key applications of theoretical modeling in this context include:

Predicting Reactivity and Reaction Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of chemical transformations. This can help in designing more efficient synthetic routes and catalysts. Computational studies have already been used to explore the antioxidant activity of vanillic acid and its derivatives. scilit.comworldscientific.comresearchgate.net

Structure-Property Relationships: By modeling the electronic and structural properties of this compound and its derivatives, it is possible to establish relationships between molecular structure and macroscopic properties, such as biological activity or material performance. This predictive capability can guide the design of new molecules with desired functionalities.

Molecular Docking and Drug Design: For pharmaceutical applications, molecular docking simulations can be used to predict how derivatives of this compound will bind to biological targets, such as enzymes or receptors. This can help in identifying promising drug candidates and understanding their mechanism of action at the molecular level.

Materials Simulation: Molecular dynamics and other simulation techniques can be used to predict the bulk properties of polymers and other materials derived from this compound, such as their mechanical strength, thermal stability, and phase behavior.

The synergy between advanced theoretical modeling and experimental work will be instrumental in unlocking the full scientific and technological potential of this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-formyl-4-hydroxy-5-methoxybenzoic acid, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via formylation of 4-hydroxy-5-methoxybenzoic acid derivatives under controlled conditions. For example, describes a chalcone synthesis involving formylation steps, suggesting the use of anhydrous conditions and catalysts like boron trifluoride etherate. Purification typically involves recrystallization or column chromatography. Purity validation requires HPLC (≥95% purity, as noted in ) and NMR spectroscopy (e.g., δ 9.8–10.0 ppm for the formyl proton, as seen in ). Confirmatory tests should include mass spectrometry for molecular weight verification .

Q. How should this compound be stored to ensure chemical stability?

  • Methodological Answer : Stability is maximized by storing the compound in airtight containers under inert gas (e.g., nitrogen), away from heat and moisture (). Avoid exposure to strong acids/alkalis or oxidizing agents (e.g., peroxides), which may degrade the formyl or hydroxyl groups. Stability under these conditions is inferred from related benzoic acid derivatives ( ). Periodic FT-IR analysis can monitor degradation, focusing on carbonyl (C=O) and hydroxyl (-OH) peak shifts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the formyl proton (δ ~10.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). Methoxy groups appear as singlets near δ 3.8–4.0 ppm ().
  • FT-IR : Confirm formyl (C=O stretch ~1680 cm⁻¹) and hydroxyl (-OH stretch ~3200 cm⁻¹) groups.
  • HPLC-MS : Validate molecular ion peaks (e.g., [M+H]+) and retention time consistency.
    Cross-referencing with databases like NIST () ensures spectral accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data for this compound?

  • Methodological Answer : Contradictions in NMR or IR data may arise from solvent effects, tautomerism (e.g., keto-enol forms of the formyl group), or impurities. To address this:

  • Use deuterated solvents (e.g., DMSO-d6) for consistent NMR conditions ().
  • Perform variable-temperature NMR to identify tautomeric shifts.
  • Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations using Gaussian). highlights AI-driven synthesis tools that can predict spectral properties .

Q. What experimental designs are recommended for evaluating its biological activity?

  • Methodological Answer :

  • In vitro assays : Test enzyme inhibition (e.g., COX-2 or kinases) using dose-response curves (IC50 determination). notes benzoic acid derivatives’ potential in anti-inflammatory studies.
  • Cell-based assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) and compare bioactivity. Computational docking (e.g., AutoDock Vina) can prioritize targets .

Q. How can computational modeling predict reactivity in functionalization reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model electrophilic substitution sites (e.g., para to hydroxyl/methoxy groups). The formyl group directs meta substitution.
  • Retrosynthesis tools : Platforms like BenchChem’s AI ( ) propose feasible routes for derivatives (e.g., amidation or Schiff base formation).
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

  • Methodological Answer : Variations in melting points (e.g., 80–84°C in vs. higher ranges for analogs) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm purity. Solubility discrepancies (e.g., in DMSO vs. ethanol) require standardized protocols (e.g., shake-flask method at 25°C). Cross-validate with peer-reviewed studies (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.